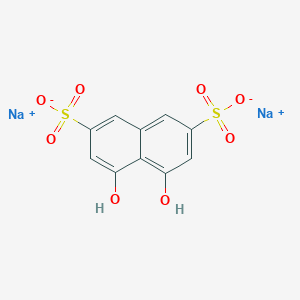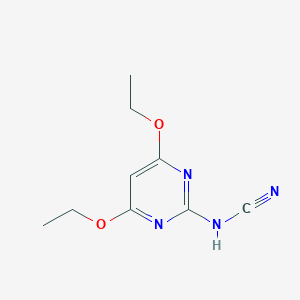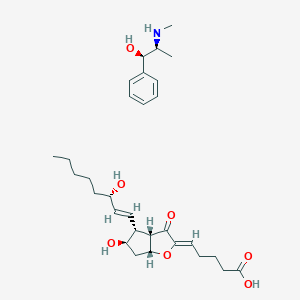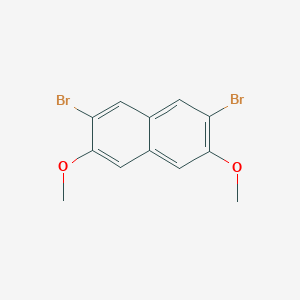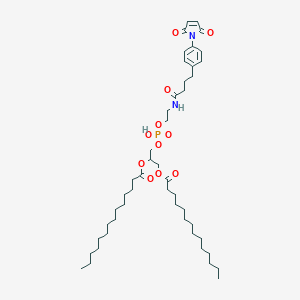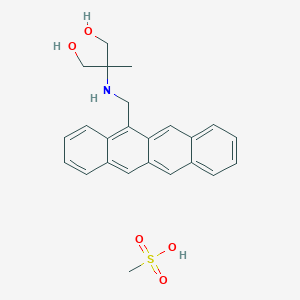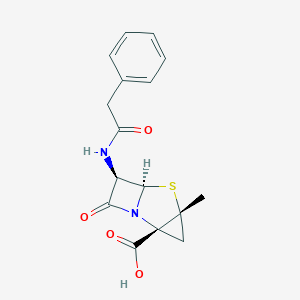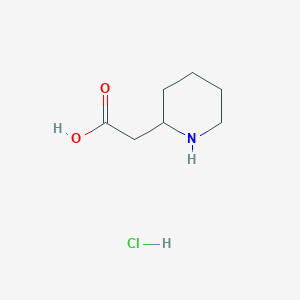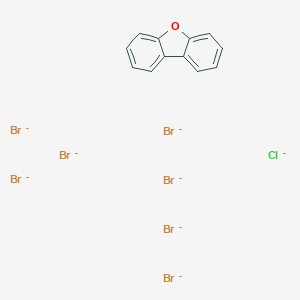
Dibenzofuran, heptabromochloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran, heptabromochloro- is a synthetic compound that has been widely used in scientific research for its unique properties. It is a halogenated aromatic hydrocarbon that is commonly used as a flame retardant in various industrial applications. This compound has gained significant attention due to its potential applications in the field of environmental science, toxicology, and pharmacology.
Mechanism Of Action
The mechanism of action of dibenzofuran, heptabromochloro- is not well understood. However, it is believed to act as a flame retardant by inhibiting the combustion process. It is also thought to have potential applications in the field of pharmacology, where it may act as an anticancer agent.
Biochemical And Physiological Effects
Studies have shown that dibenzofuran, heptabromochloro- can have adverse effects on human health. Exposure to this compound has been associated with an increased risk of cancer, developmental disorders, and reproductive toxicity. It is also known to have a negative impact on the endocrine system and can disrupt hormone function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using dibenzofuran, heptabromochloro- in lab experiments is its unique properties as a flame retardant. This compound can be used to investigate the fire resistance of various materials, including textiles and plastics. However, the limitations of this compound include its potential toxicity and environmental impact.
Future Directions
There are several potential future directions for research involving dibenzofuran, heptabromochloro-. One area of interest is its potential applications in the field of pharmacology, where it may act as an anticancer agent. Another area of interest is its potential impact on the environment, where further studies are needed to investigate its potential toxicity and environmental impact. Additionally, research is needed to develop safer flame retardants that can replace dibenzofuran, heptabromochloro- in various industrial applications.
Conclusion:
In conclusion, dibenzofuran, heptabromochloro- is a synthetic compound that has been widely used in scientific research for its unique properties. While it has potential applications in various fields, its adverse effects on human health and the environment should be carefully considered. Further research is needed to fully understand the mechanism of action of this compound and to develop safer alternatives for its various applications.
Synthesis Methods
The synthesis of dibenzofuran, heptabromochloro- involves the reaction of dibenzo-p-dioxin with a mixture of bromine and chlorine. This reaction results in the formation of heptabromochlorodibenzo-p-dioxin, which is then subjected to a dehydrogenation reaction to produce dibenzofuran, heptabromochloro-.
Scientific Research Applications
Dibenzofuran, heptabromochloro- has been extensively used in scientific research for its unique properties. It is commonly used as a flame retardant in various industrial applications, including electronics, textiles, and plastics. This compound has also been used in environmental studies to investigate its potential impact on the ecosystem.
properties
CAS RN |
107207-37-4 |
|---|---|
Product Name |
Dibenzofuran, heptabromochloro- |
Molecular Formula |
C12H8Br7ClO-8 |
Molecular Weight |
763 g/mol |
IUPAC Name |
dibenzofuran;heptabromide;chloride |
InChI |
InChI=1S/C12H8O.7BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;;/h1-8H;8*1H/p-8 |
InChI Key |
ZGHHQGOOCXANJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



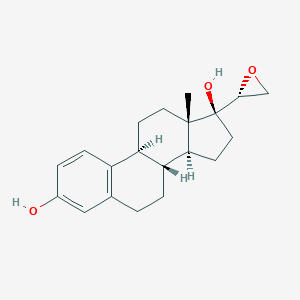
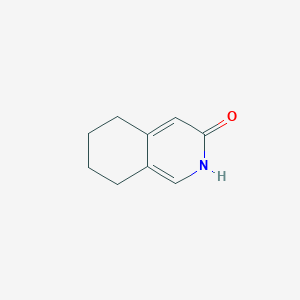
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
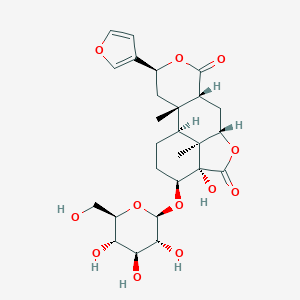
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
